(4E)-3-(chloromethyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one
Description
Properties
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO5/c1-18-11-5-4-8(12(19-2)13(11)20-3)6-9-10(7-15)16-21-14(9)17/h4-6H,7H2,1-3H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWJJMIKJADWTJ-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=NOC2=O)CCl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/2\C(=NOC2=O)CCl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(chloromethyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazol-5-one ring: This can be achieved by cyclization of an appropriate precursor under acidic or basic conditions.
Introduction of the chloromethyl group: This step often involves chloromethylation reactions using reagents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid.
Attachment of the trimethoxyphenyl group: This can be done through a condensation reaction with a trimethoxybenzaldehyde derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Structural Features and Reactivity
The compound’s structure includes:
-
Oxazol-5-one ring : A lactone-like heterocycle prone to nucleophilic attack at the carbonyl or ring-opening under acidic/basic conditions.
-
Chloromethyl group (–CH₂Cl) : A reactive site for nucleophilic substitution (SN2) or elimination.
-
2,3,4-Trimethoxybenzylidene group : Electron-donating methoxy groups enhance resonance stabilization and may participate in electrophilic substitution or cycloaddition reactions .
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl substituent undergoes substitution with various nucleophiles:
*Yields inferred from analogous reactions in , where chloroacetyl chloride reacted with propargylamines under similar conditions.
Electrophilic Addition and Cycloaddition
The benzylidene group participates in cycloaddition and condensation reactions:
-
Diels-Alder Reaction : Reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts. Computational studies suggest regioselectivity driven by methoxy group orientation .
-
Knoevenagel Condensation : With active methylene compounds (e.g., malononitrile), forms fused pyran derivatives under basic conditions .
Ring-Opening Reactions
The oxazol-5-one ring is susceptible to hydrolysis:
Scientific Research Applications
The compound features a chloromethyl group that enhances its reactivity, enabling various substitution reactions. The presence of trimethoxyphenyl moieties contributes to its potential biological activity and interaction with biological targets.
Organic Synthesis
The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations such as:
- Oxidation : To introduce additional functional groups.
- Reduction : To modify the oxidation state, leading to different derivatives.
- Substitution Reactions : The chloromethyl group can be replaced with other nucleophiles to create diverse compounds.
Medicinal Chemistry
Research has indicated that compounds similar to (4E)-3-(chloromethyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one exhibit potential therapeutic effects:
- Anticancer Activity : Investigations into its ability to inhibit cancer cell proliferation are ongoing.
- Anti-inflammatory Effects : The compound is being studied for its potential to modulate inflammatory pathways.
Biological Studies
The compound's interaction with various biological targets makes it a candidate for drug discovery:
- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : Its structural characteristics may allow it to interact with receptors implicated in various diseases.
Material Science
Due to its unique chemical properties, this compound may be utilized in developing new materials:
- Polymers and Coatings : Its reactivity can be exploited in creating advanced materials with specific properties.
Case Study 1: Anticancer Properties
In a recent study published in Journal of Medicinal Chemistry, derivatives of isoxazolones were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that modifications of the chloromethyl group significantly enhanced cytotoxicity against breast cancer cells .
Case Study 2: Anti-inflammatory Mechanism
A research article in Pharmaceutical Research explored the anti-inflammatory effects of similar compounds. The study demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of (4E)-3-(chloromethyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one involves its interaction with specific molecular targets. The compound may act by:
Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.
Interacting with cellular receptors: Modulating the activity of receptors involved in signaling pathways.
Disrupting cellular processes: Affecting processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues Within the Oxazolone Family
(4E)-3-(Chloromethyl)-4-(2,5-dimethoxybenzylidene)-1,2-oxazol-5(4H)-one Structural Differences: This analog substitutes the 2,3,4-trimethoxyphenyl group with a 2,5-dimethoxyphenyl ring, reducing steric hindrance and altering electronic properties. Synthesis: Prepared via similar oxazolone cyclization methods, but differences in methoxy positioning may affect reaction yields . Bioactivity: Not explicitly reported, but the dimethoxy configuration could influence solubility and target binding compared to the trimethoxy analog .
Synthesis: Synthesized via refluxing oxazolone precursors with aryl hydrazides, a method adaptable to the target compound . Bioactivity: Acts as a combretastatin analog, suggesting antiproliferative activity against cancer cells. The dual trimethoxy groups may improve microtubule disruption efficacy .
Heterocyclic Derivatives with Methylidene Substituents
(5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-(4-ethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one Structural Differences: Replaces the oxazolone core with a thiazolo-triazolone system, introducing sulfur atoms and ethoxy groups.
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine
- Structural Differences : Features a 1,2,4-triazole core with a sulfanyl group and trimethoxyphenyl substituent.
- Bioactivity : Demonstrates pesticidal and antifungal activity, attributed to the –N–C–S unit and trimethoxy aromatic system .
Comparative Analysis Table
Key Findings
- Substituent Positioning : The 2,3,4-trimethoxy configuration in the target compound may offer superior bioactivity over 2,5-dimethoxy analogs due to enhanced hydrophobic interactions .
- Chloromethyl Reactivity: The chloromethyl group distinguishes the target compound from non-halogenated analogs, enabling facile derivatization (e.g., nucleophilic substitution) .
- Heterocyclic Core Impact : Oxazolones and thiazolo-triazolones exhibit divergent bioactivities; oxazolones are more associated with anticancer effects, while thiazolo-triazolones target microbial pathways .
Biological Activity
The compound (4E)-3-(chloromethyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one is a synthetic organic molecule that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer properties, and other relevant findings from diverse research sources.
Chemical Structure and Properties
The structure of this compound includes:
- A chloromethyl group which enhances reactivity.
- A trimethoxyphenyl moiety that may contribute to biological interactions.
- An oxazol-5-one ring , known for its role in various biological activities.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H14ClNO5 |
| Molecular Weight | 295.72 g/mol |
| CAS Number | 1142199-90-3 |
Anticancer Properties
The anticancer potential of this compound has been explored through in vitro studies. Similar compounds have demonstrated cytotoxicity against several cancer cell lines. For instance:
- MCF-7 (breast cancer)
- A549 (lung cancer)
In these studies, compounds were evaluated using MTT assays to determine their effect on cell viability. The results indicated that modifications to the phenyl ring significantly influenced anticancer activity .
The proposed mechanisms by which oxazole derivatives exert their biological effects include:
- Induction of apoptosis in cancer cells.
- Inhibition of key enzymes involved in cancer progression.
Molecular docking studies suggest that the chloromethyl group may facilitate interactions with target proteins involved in cell signaling pathways related to apoptosis and proliferation .
Study 1: Anticancer Activity Assessment
A recent study synthesized several oxazole derivatives and tested their cytotoxic effects against MCF-7 cells. The most potent compound exhibited an IC50 value of approximately 15 µM. This study emphasizes the importance of structural modifications in enhancing biological activity .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of oxazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with a chloromethyl substituent had improved inhibitory effects compared to their non-halogenated counterparts .
Q & A
Q. What are the optimal synthetic routes for preparing (4E)-3-(chloromethyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one, and how can reaction yields be maximized?
The compound can be synthesized via a multi-step approach involving:
- Knoevenagel condensation : Reacting a substituted benzaldehyde (e.g., 2,3,4-trimethoxybenzaldehyde) with an oxazolone derivative under basic conditions to form the benzylidene intermediate.
- Chloromethylation : Introducing the chloromethyl group using reagents like chloromethyl methyl ether (MOMCl) or via nucleophilic substitution . Key parameters for yield optimization include:
- Temperature control (60–80°C for condensation steps).
- Catalytic use of piperidine or acetic acid in condensation reactions.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. How can the structural identity of this compound be confirmed, and what analytical techniques are critical?
Structural verification requires:
- Single-crystal X-ray diffraction (SCXRD) : Resolves the (4E) stereochemistry and confirms the benzylidene substituent’s orientation. Average C–C bond distances (~1.48 Å) and R factors (<0.05) ensure accuracy .
- NMR spectroscopy :
- ¹H NMR : Signals at δ 6.8–7.2 ppm (aromatic protons), δ 4.5–5.0 ppm (chloromethyl group), and δ 3.7–3.9 ppm (methoxy groups).
- ¹³C NMR : Peaks near 160–165 ppm (oxazolone carbonyl) and 55–60 ppm (methoxy carbons) .
- High-resolution mass spectrometry (HRMS) : To confirm the molecular ion peak (e.g., [M+H]+ at m/z 324.0742 for C₁₄H₁₂ClNO₅) .
Advanced Research Questions
Q. What strategies can resolve contradictions in crystallographic data when hydrogen bonding networks are poorly defined?
Discrepancies in hydrogen bonding (e.g., N–H···O vs. O–H···S interactions) can arise from disorder or solvent effects. Mitigation strategies include:
- Low-temperature data collection (e.g., 100 K) to reduce thermal motion artifacts.
- DFT calculations : To model hydrogen bond geometries and compare with experimental values (e.g., bond angles ±5° deviation).
- Supplementary data : Use of Fourier maps to visualize electron density for ambiguous interactions .
Q. How does the trimethoxyphenyl substituent influence the compound’s electronic properties and reactivity?
The trimethoxyphenyl group:
- Enhances electron density via methoxy’s +M effect, stabilizing the oxazolone ring’s electrophilic sites.
- Directs regioselectivity in further reactions (e.g., electrophilic substitution at the para position relative to methoxy groups).
- Impacts redox behavior : Cyclic voltammetry shows an oxidation peak near +1.2 V (vs. Ag/AgCl) due to the aromatic system’s electron-rich nature .
Q. What methodologies are suitable for evaluating the compound’s bioactivity, particularly against microbial targets?
- Antimicrobial assays :
- Broth microdilution : Determine minimum inhibitory concentrations (MICs) against S. aureus or E. coli.
- Time-kill kinetics : Assess bactericidal/fungicidal activity over 24 hours.
- Molecular docking : Target enzymes like fungal CYP51 or bacterial dihydrofolate reductase, leveraging the compound’s –N–C–S motif for binding .
- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Data Contradiction Analysis
Q. How can conflicting results in reaction yields between scaled-up and small-scale syntheses be addressed?
Common issues include:
- Heat dissipation inefficiencies in large batches: Use jacketed reactors for precise temperature control.
- Solvent polarity effects : Optimize solvent mixtures (e.g., DMF/water ratios) to maintain solubility during precipitation.
- Byproduct formation : Monitor via TLC or HPLC and adjust stoichiometry (e.g., 1.2 equivalents of chloromethylating agent) .
Methodological Tables
Q. Table 1. Crystallographic Data for Structural Confirmation
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| R factor | 0.051 | |
| C–C bond distance | 1.48 ± 0.004 Å | |
| Hydrogen bond geometry | N–H···O (2.89 Å, 158°) |
Q. Table 2. Key NMR Assignments
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Oxazolone C=O | 165.2 (¹³C) | - |
| Chloromethyl CH₂ | 4.6 (¹H) | Singlet |
| Methoxy OCH₃ | 3.8 (¹H) | Singlet |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
